molecular formula C13H15N5O3 B2433779 1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-phenylurea CAS No. 2034521-32-7

1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-phenylurea

Cat. No. B2433779
CAS RN: 2034521-32-7
M. Wt: 289.295
InChI Key: QNMQPPIRIFZNNZ-UHFFFAOYSA-N
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Description

The compound “4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride” (DMTMM) is an organic triazine derivative commonly used for activation of carboxylic acids, particularly for amide synthesis . It plays a role in the formation of various heterocyclic compounds and has shown potential in various fields, including antiviral and anticancer applications.


Synthesis Analysis

DMTMM is prepared by reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM). It was first reported in 1999 . CDMT spontaneously reacts with NMM to form the quaternary ammonium chloride salt of DMTMM .


Molecular Structure Analysis

The molecular structure of similar compounds, such as 4,6-bis(benzyloxy)-1,3,5-triazin-2-ylamine, indicates variations in the planarity of phenyl rings and triazine rings, suggesting a complex structural configuration.


Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, coupling, and condensation, leading to the formation of amides, esters, and other derivatives .


Physical And Chemical Properties Analysis

The physical properties of similar triazine compounds are influenced by factors such as hydrogen bonding and the presence of different functional groups, which affect their crystalline structure and stability. The compound’s chemical properties are characterized by its reactivity towards other chemical agents, which is influenced by its molecular structure.

Scientific Research Applications

Mechanism of Action

Target of Action

Similar compounds, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (dmtmm), are known to be used as condensing agents in peptide synthesis . They facilitate the formation of amide bonds between carboxylic acids and amines .

Mode of Action

The compound interacts with its targets (carboxylic acids and amines) to form amide bonds . This is achieved through a condensation reaction, which is a chemical reaction where two molecules combine to form a larger molecule, with the loss of a smaller molecule in the process .

Biochemical Pathways

The compound’s action affects the biochemical pathway of peptide synthesis. It facilitates the formation of amide bonds, which are crucial in the creation of peptides . The downstream effects of this action would be the successful synthesis of the desired peptide.

Pharmacokinetics

It’s worth noting that the by-product of the reaction with dmtmm, 2-hydroxy-4,6-dimethoxy-1,3,5-triazine (ho-mdt), is highly water-soluble and can be easily removed from the main reaction product . This suggests that the compound and its by-products might have good bioavailability.

Result of Action

The result of the compound’s action is the formation of amide bonds, leading to the synthesis of peptides . This is a crucial step in peptide synthesis, and the compound’s ability to facilitate this reaction makes it valuable in this field.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the reactions with DMTMM can proceed under atmospheric conditions without drying of the solvent . Furthermore, readily removable and solubilizing solvents, including water, can be used in reactions with DMTMM, and no drying requirements are needed for the reaction solvents . This suggests that the compound’s action is quite robust and can be carried out in a variety of environmental conditions.

Safety and Hazards

DMTMM is labeled with the signal word “Danger” and has hazard statements H302 and H314, indicating that it is harmful if swallowed and causes severe skin burns and eye damage .

properties

IUPAC Name

1-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O3/c1-20-12-16-10(17-13(18-12)21-2)8-14-11(19)15-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H2,14,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNMQPPIRIFZNNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)CNC(=O)NC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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